Zearalanone

endocrine disruption androgen receptor antagonism PALM reporter assay

Zearalanone (ZAN) is a nonsteroidal resorcylic acid lactone (RAL) mycotoxin and a major phase I metabolite of zearalenone (ZEN) produced by Fusarium species. Unlike the parent mycotoxin ZEN, ZAN possesses a fully saturated macrocyclic lactone ring, which fundamentally alters its receptor interaction profile.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 5975-78-0
Cat. No. B192696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZearalanone
CAS5975-78-0
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1
InChIKeyAPJDQUGPCJRQRJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zearalanone (CAS 5975-78-0): A Distinct Dual-Activity Resorcylic Acid Lactone Mycotoxin for Endocrine Research and Analytical Reference Applications


Zearalanone (ZAN) is a nonsteroidal resorcylic acid lactone (RAL) mycotoxin and a major phase I metabolite of zearalenone (ZEN) produced by Fusarium species [1]. Unlike the parent mycotoxin ZEN, ZAN possesses a fully saturated macrocyclic lactone ring, which fundamentally alters its receptor interaction profile. ZAN functions as both a full human estrogen receptor α (hERα) agonist and a potent human androgen receptor (hAR) antagonist, a dual activity profile shared with only a subset of RAL congeners . It is widely employed as a certified reference material for LC-MS/MS and GC-MS quantification in food, feed, and biological matrices .

Why Zearalanone Cannot Be Interchanged with Zearalenone or Other RAL Metabolites in Critical Research and Analytical Workflows


Despite sharing the RAL core structure, zearalanone (ZAN) and its closest analogs—zearalenone (ZEN), α-zearalenol (α-ZEL), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL)—exhibit quantitatively divergent receptor activation and antagonism profiles [1]. Substituting ZAN with ZEN or α-ZEL in a study designed to probe hAR antagonism would yield dramatically different results, as ZAN is among the three most potent hAR antagonists in its class while ZEN and α-ZEL are significantly weaker . In analytical chemistry, ZAN has been explicitly demonstrated to be unsuitable as an internal standard for ZEN due to their constant formation ratio during Fusarium incubation, meaning that method accuracy depends on using the correct, authenticated reference standard [2].

Quantitative Evidence Differentiating Zearalanone (CAS 5975-78-0) from Closest RAL Analogs


Human Androgen Receptor (hAR) Antagonism: ZAN Is Among the Top Three Most Potent Antagonists in the RAL Class

In a direct head-to-head comparison of six ZEN metabolites in PALM cells, ZAN, α-ZAL, and β-ZAL were identified as the most effective hAR antagonists, strongly inhibiting R1881-induced luciferase activity at 10 μM, whereas ZEN, α-ZEL, and β-ZEL exhibited only weak antagonistic activity at the same concentration [1]. In a parallel yeast-based hAR reporter assay, ZAN displayed an IC50 of 1,540 nM (1.54 μM) for the human androgen receptor . For comparison, α-ZOL, β-ZAL, and β-ZOL showed IC50 values of 6.2 μM, 11.5 μM, and 15.2 μM respectively in a related study, and flutamide (reference anti-androgen) had a relative antiandrogenic potency set at 100% [2]. This places ZAN among the most potent anti-androgenic RALs characterized to date.

endocrine disruption androgen receptor antagonism PALM reporter assay

MCF-7 Breast Cancer Cell Proliferation: ZAN Displays Intermediate Estrogenic Potency Distinct from Both α-Stereoisomers and Parent ZEN

In the E-Screen bioassay using MCF-7 human breast cancer cells, ZAN induced cell proliferation with an EC50 of 1.21 nM and behaved as a full hERα agonist . Within the same study, 17β-estradiol (E2) exhibited an EC50 of 0.018 nM, α-ZEL was approximately 3-fold less potent than E2, and α-ZAL was approximately 6-fold less potent than E2 [1]. ZAN, along with β-ZAL, required 0.1 μM for maximal activity and was 15- to 470-fold less potent than E2, placing it in an intermediate tier below the α-stereoisomers but above the β-stereoisomers in the potency hierarchy: α-ZEL > α-ZAL > ZEN ≈ ZAN > β-ZAL > β-ZEL [1].

E-Screen bioassay MCF-7 proliferation estrogen receptor agonism

In Vivo Uterotrophic Potency: ZAN Occupies a Defined Position in the Oral Estrogenicity Hierarchy Distinct from Zeranol and Zearalenone

In the classic immature female rat uterotrophic assay, the oral estrogenic potency of six RALs was ranked relative to 17β-estradiol [1]. ZAN was 400 times less estrogenic than E2, placing it at a precisely defined position between zeranol (150 times less) and zearalenone (650 times less) [1]. This represents a 1.625-fold greater in vivo estrogenic potency for ZAN relative to ZEN, and a 2.67-fold lower potency relative to zeranol [1]. The full ranking was: 7α-zearalenol (10× less) > zeranol (150× less) > taleranol (350× less) > zearalanone (400× less) > zearalenone (650× less) > 7β-zearalenol (3,500× less) [1].

uterotrophic assay in vivo estrogenicity oral potency ranking

Estrogen Receptor Relative Binding Affinity (logRBA): ZAN Binds ER with Quantifiably Lower Affinity Than ZEN

Experimentally determined estrogen receptor relative binding affinity, expressed as logRBA, was 0.32 for ZAN compared to 0.37 for ZEN, both measured values in the same curated QSAR training dataset [1]. This 0.05 log unit difference corresponds to ZAN having approximately 12% lower binding affinity for the estrogen receptor than ZEN (RBA ratio ZAN/ZEN ≈ 0.89) [1]. In a separate study of GPR30 (seven-transmembrane estrogen receptor) binding, zearalanone exhibited a relative binding affinity of 2–3% compared to estradiol [2].

estrogen receptor binding logRBA QSAR

Immunoaffinity Cleanup Cross-Reactivity: ZAN Is Co-Extracted with >80% Efficiency Alongside ZEN and Its Metabolites on Commercial IACs

A systematic comparison of three commercial immunoaffinity columns (IACs) targeting zearalenone (ZON) showed that ZAN exhibits cross-reactivity greater than 80% when applied both individually and in a multi-analyte mixture [1]. Recoveries for ZAN and its five analogs ranged from 69% to 115% across all three IAC brands tested, with relative standard deviations of ≤13% [1]. No significant competition effects were observed when analytes were applied as a mixture well below the stated IAC capacities [1]. This demonstrates that ZAN can be reliably co-extracted with ZON, α-zearalenol, β-zearalenol, α-zearalanol, and β-zearalanol in a single IAC cleanup step.

immunoaffinity chromatography multi-analyte extraction mycotoxin cleanup

Evidence-Backed Application Scenarios Where Zearalanone (CAS 5975-78-0) Provides Definitive Advantages Over Alternative RALs


Dual-Mechanism Endocrine Disruption Studies Requiring Simultaneous hERα Agonism and hAR Antagonism

Investigators studying compounds that disrupt both estrogen and androgen signaling pathways should prioritize ZAN over ZEN, α-ZEL, or β-ZEL. As demonstrated in Molina-Molina et al. (2014), ZAN is a full hERα agonist (EC50 = 1.21 nM in MCF-7 cells) and simultaneously among the three most potent hAR antagonists of the six major ZEN metabolites tested in PALM cells [1]. Using ZEN instead would fail to produce robust hAR antagonism at comparable concentrations, compromising study conclusions about dual-pathway endocrine disruption. ZAN's dual activity also makes it a superior positive control for screening assays that simultaneously assess estrogenic and anti-androgenic potential of environmental samples.

In Vivo Oral Toxicology Studies Requiring Intermediate Estrogenic Potency Between Zeranol and Zearalenone

For rodent feeding studies or oral gavage experiments where the goal is to achieve a moderate, quantifiable estrogenic response without the strong uterotrophic effects of zeranol or the very weak effects of ZEN, ZAN provides a well-characterized intermediate potency: 400× less than E2 vs. 150× for zeranol and 650× for ZEN [2]. This defined position in the in vivo potency hierarchy enables dose selection with greater precision than would be possible with less thoroughly characterized RALs, and supports the construction of potency-anchored dose-response curves across the RAL series.

Multi-Analyte LC-MS/MS Method Development and Routine Residue Monitoring in Food and Feed

ZAN is a required analytical reference standard in any validated multi-residue LC-MS/MS method targeting the full panel of ZEN metabolites in cereals, animal feed, or biological fluids. Its demonstrated >80% cross-reactivity on commercial immunoaffinity columns [3] and availability as a high-purity certified reference material (>99% HPLC from WITEGA; ≥98% from Sigma-Aldrich) make it fit-for-purpose in ISO 17025-accredited laboratories. Importantly, ZAN must not be substituted as an internal standard for ZEN quantification, because their formation ratio remains constant during Fusarium incubation, which can produce systematic bias [4].

Structure-Activity Relationship (SAR) Studies on Macrocyclic Lactone Saturation State and Receptor Selectivity

ZAN differs from ZEN by the saturation of the C1'-C2' double bond in the macrocyclic lactone ring, providing a critical comparator for SAR studies investigating how ring saturation modulates the balance between ER agonism and AR antagonism. The quantitative evidence shows that saturation (ZAN) reduces ER binding affinity (logRBA 0.32 vs. 0.37 for ZEN) [5] while dramatically enhancing AR antagonist potency, a selectivity shift that cannot be probed using ZEN, α-ZEL, or β-ZEL alone. ZAN is therefore an indispensable tool compound for medicinal chemistry and molecular modeling efforts aimed at developing selective androgen receptor modulators based on the RAL scaffold.

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